

# A Comprehensive Spectroscopic Guide to 2-Methyl-2-phenylpropanoic Acid

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Compound of Interest		
Compound Name:	2-methyl-2-phenylpropanoic acid	
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This technical guide provides an in-depth analysis of the spectroscopic data for **2-methyl-2-phenylpropanoic acid**, a compound of interest in various fields of chemical research and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

### **Spectroscopic Data Summary**

The structural characterization of **2-methyl-2-phenylpropanoic acid** (C<sub>10</sub>H<sub>12</sub>O<sub>2</sub>) is corroborated by the following spectroscopic data.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of the molecule.

Table 1: <sup>1</sup>H NMR Spectral Data for **2-Methyl-2-phenylpropanoic Acid** 



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~12.0	Singlet (broad)	1H	Carboxylic Acid (- COOH)
~7.25 - 7.40	Multiplet	5H	Aromatic Protons (C <sub>6</sub> H <sub>5</sub> )
1.60	Singlet	6H	Methyl Protons (-CH₃)

Note: Predicted data based on typical chemical shifts for similar structures. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange.

Table 2: 13C NMR Spectral Data for 2-Methyl-2-phenylpropanoic Acid

Chemical Shift (δ) ppm	Carbon Assignment	
~183	Carboxylic Carbon (C=O)	
~145	Aromatic C1 (ipso-carbon)	
~128.5	Aromatic C3/C5 (meta-carbons)	
~127	Aromatic C4 (para-carbon)	
~126	Aromatic C2/C6 (ortho-carbons)	
~47	Quaternary Carbon (C(CH <sub>3</sub> ) <sub>2</sub> )	
~26	Methyl Carbons (-CH₃)	

Note: Data compiled from publicly available spectral databases.[1]

#### 1.2. Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for 2-Methyl-2-phenylpropanoic Acid



Frequency Range (cm <sup>-1</sup> )	Bond Vibration	Description
2500 - 3300	O-H stretch	Very broad, characteristic of a carboxylic acid dimer
~3060, 3030	C-H stretch (sp²)	Aromatic C-H
~2980, 2940	C-H stretch (sp³)	Aliphatic C-H
~1700	C=O stretch	Strong, sharp absorption for the carboxylic acid carbonyl
~1600, 1495, 1450	C=C stretch	Aromatic ring skeletal vibrations
~1300, 1230	C-O stretch & O-H bend	Coupled vibrations

Note: Data is characteristic for phenyl-substituted carboxylic acids.[1]

### 1.3. Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for **2-Methyl-2-phenylpropanoic Acid** (Electron Ionization)

m/z Ratio	Proposed Fragment	Notes
164	[C10H12O2] <sup>+</sup>	Molecular Ion (M+)
119	[M - COOH]+	Loss of the carboxyl group
105	[C7H5O]+	
91	[C7H7] <sup>+</sup>	Tropylium ion
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	Phenyl cation
41	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>	



Note: Fragmentation pattern obtained from GC-MS analysis.[1] The base peak is often observed at m/z 119.

# **Experimental Protocols**

Detailed methodologies for acquiring the spectroscopic data are outlined below.

- 2.1. NMR Spectroscopy Protocol
- Sample Preparation:
  - Weigh approximately 15-25 mg of 2-methyl-2-phenylpropanoic acid for <sup>1</sup>H NMR or 50-100 mg for <sup>13</sup>C NMR.[2]
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
  - To ensure complete dissolution, the sample can be gently vortexed.
  - Add a small amount of Tetramethylsilane (TMS) to the solution to serve as an internal reference standard ( $\delta$  = 0.00 ppm).
- Instrument Parameters (1H NMR):
  - Spectrometer: 400 MHz or higher
  - Pulse Sequence: Standard single-pulse
  - Number of Scans: 16-64
  - Relaxation Delay: 1-2 s
  - Acquisition Time: 2-4 s
- Instrument Parameters (¹³C NMR):
  - Spectrometer: 100 MHz or higher
  - Pulse Sequence: Proton-decoupled single-pulse

### Foundational & Exploratory





• Number of Scans: 1024 or more, depending on concentration

Relaxation Delay: 2-5 s

Acquisition Time: 1-2 s

#### 2.2. IR Spectroscopy Protocol (KBr Pellet Method)

- · Sample Preparation:
  - Grind approximately 1-2 mg of 2-methyl-2-phenylpropanoic acid with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is IR-transparent and serves as a matrix.
  - Place the mixture into a pellet die.
  - Apply pressure using a hydraulic press to form a clear, transparent pellet.
- Data Acquisition:
  - Obtain a background spectrum of a blank KBr pellet.
  - Place the KBr pellet containing the sample in the sample holder of the FT-IR instrument.
  - Acquire the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.
- 2.3. Mass Spectrometry Protocol (GC-MS with Electron Ionization)
- Sample Preparation and Derivatization:
  - For GC-MS analysis of carboxylic acids, derivatization is often required to increase volatility. A common method is silylation.
  - Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine).
  - Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat the mixture (e.g., at 60-70°C) to form the trimethylsilyl (TMS) ester.



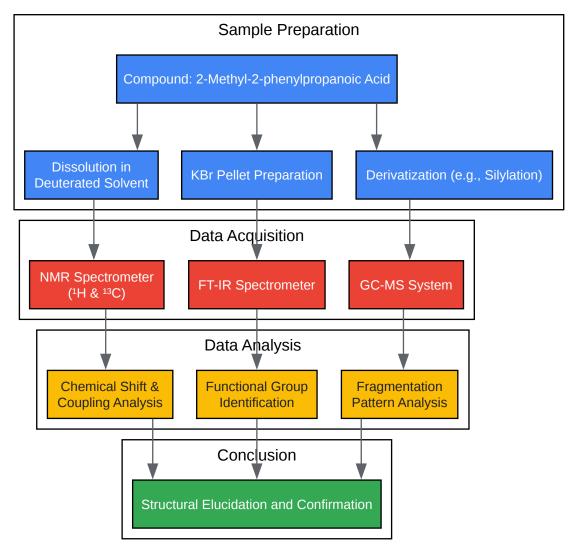
- GC-MS Parameters:
  - Gas Chromatograph:
    - Column: A non-polar capillary column (e.g., DB-5ms).
    - Injection Mode: Split injection.
    - Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp to a higher temperature (e.g., 280°C).
  - Mass Spectrometer:
    - Ionization Mode: Electron Ionization (EI) at 70 eV.
    - Mass Analyzer: Quadrupole or Time-of-Flight.
    - Scan Range: m/z 40-400.

# **Visualization of Experimental Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-methyl-2-phenylpropanoic acid**.



### General Spectroscopic Analysis Workflow



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Caption: Workflow for Spectroscopic Analysis.

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### References



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- 2. benchchem.com [benchchem.com]
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